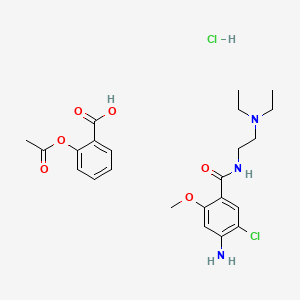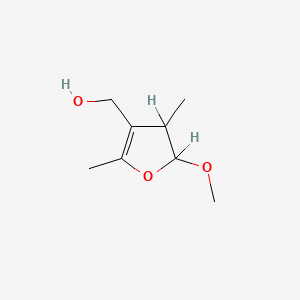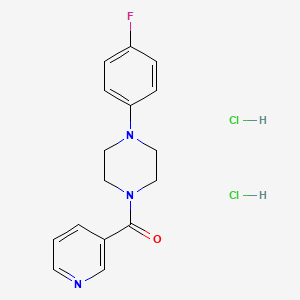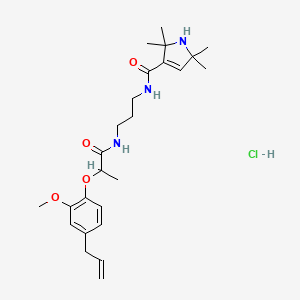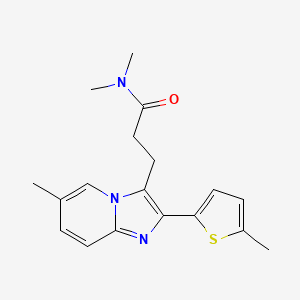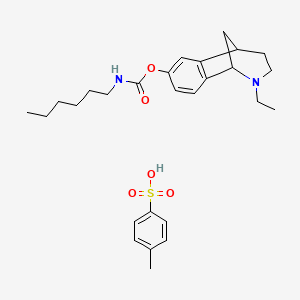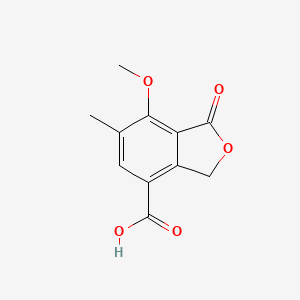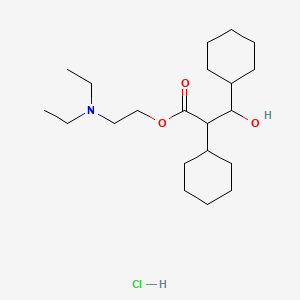
Sodium (5-chloro-3-((1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)azo)-2-hydroxybenzenesulphonato(3-))hydroxychromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (5-chloro-3-((1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)azo)-2-hydroxybenzenesulphonato(3-))hydroxychromate(1-) is a complex organic-inorganic hybrid compound It features a quinoline-based azo dye complexed with a chromate ion, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (5-chloro-3-((1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)azo)-2-hydroxybenzenesulphonato(3-))hydroxychromate(1-) typically involves the following steps:
Azo Coupling Reaction: The initial step involves the diazotization of 5-chloro-2-aminophenol, followed by coupling with 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxylic acid to form the azo dye.
Complexation: The azo dye is then reacted with sodium chromate under controlled pH conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling and complexation reactions, with careful control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and hydroxy groups.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a dye in various applications due to its intense color and stability.
Analytical Chemistry: Employed as a reagent for the detection of metal ions.
Biology
Biological Staining: Utilized in staining techniques for microscopy.
Enzyme Inhibition Studies: Investigated for its potential to inhibit certain enzymes.
Medicine
Pharmacology: Explored for its potential therapeutic effects, particularly in cancer research.
Industry
Textile Industry: Used as a dye for fabrics.
Paints and Coatings: Incorporated into paints and coatings for its color properties.
Mechanism of Action
The compound exerts its effects primarily through its azo and chromate components. The azo group can interact with biological molecules, potentially inhibiting enzymes or altering cellular processes. The chromate ion can participate in redox reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Sodium (4-hydroxy-3-((1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)azo)benzenesulphonato(3-))hydroxychromate(1-)
- Sodium (5-chloro-2-hydroxy-3-((1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)azo)benzenesulphonato(3-))hydroxychromate(1-)
Uniqueness
Sodium (5-chloro-3-((1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)azo)-2-hydroxybenzenesulphonato(3-))hydroxychromate(1-) is unique due to the presence of the chloro group, which can participate in additional chemical reactions, and the specific arrangement of the azo and chromate components, which may confer distinct chemical and biological properties.
Properties
CAS No. |
94276-28-5 |
|---|---|
Molecular Formula |
C15H12ClCrN3NaO7S+ |
Molecular Weight |
488.8 g/mol |
IUPAC Name |
sodium;5-chloro-2-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]benzenesulfonic acid;chromium;hydrate |
InChI |
InChI=1S/C15H10ClN3O6S.Cr.Na.H2O/c16-7-5-10(14(21)11(6-7)26(23,24)25)18-19-12-13(20)8-3-1-2-4-9(8)17-15(12)22;;;/h1-6,21H,(H2,17,20,22)(H,23,24,25);;;1H2/q;;+1; |
InChI Key |
JZZLEVJAVHHPRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O.O.[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


